molecular formula C18H25N3O2S B15002504 4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine

4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine

Cat. No.: B15002504
M. Wt: 347.5 g/mol
InChI Key: LQNKVWOQGMKGCF-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the pyrrole compound reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the pyrrole compound reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Benzenesulfinyl or benzenesulfenyl derivatives

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of sulfonylated pyrrole derivatives.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE involves its interaction with biological targets such as enzymes or receptors. The pyrrolidine ring can interact with neurotransmitter receptors, while the benzenesulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE: Lacks the benzenesulfonyl group, which may reduce its biological activity.

    3-(BENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Lacks the pyrrolidine moiety, which may affect its interaction with biological targets.

Uniqueness

The presence of both the benzenesulfonyl group and the pyrrolidine moiety in 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[2-(PYRROLIDIN-1-YL)ETHYL]-1H-PYRROL-2-AMINE makes it unique, as it combines the properties of both functional groups, potentially enhancing its biological activity and making it a versatile compound for various applications.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-(2-pyrrolidin-1-ylethyl)pyrrol-2-amine

InChI

InChI=1S/C18H25N3O2S/c1-14-15(2)21(13-12-20-10-6-7-11-20)18(19)17(14)24(22,23)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-13,19H2,1-2H3

InChI Key

LQNKVWOQGMKGCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCN3CCCC3)C

Origin of Product

United States

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